2,6-Dichlorophenyl isocyanate

Descripción general

Descripción

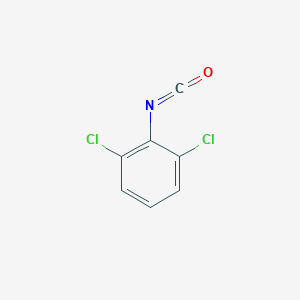

2,6-Dichlorophenyl isocyanate is an organic compound with the molecular formula C7H3Cl2NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:

C6H3Cl2NH2+COCl2→C6H3Cl2NCO+2HCl

Industrial Production Methods: Industrial production of this compound often involves the use of phosgene due to its efficiency in producing high yields. due to the toxicity of phosgene, alternative methods such as the use of non-phosgene routes are being explored. These methods include the use of carbon monoxide and dimethyl carbonate as safer alternatives .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dichlorophenyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and water. For example, with water, it forms 2,6-dichlorophenyl carbamate.

Addition Reactions: It can add to compounds with active hydrogen atoms, such as alcohols and amines, forming urethanes and ureas, respectively.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form ureas.

Alcohols: Reacts to form urethanes, often requiring a catalyst such as a tertiary amine.

Water: Reacts to form carbamic acid, which can decompose to form carbon dioxide and an amine.

Major Products Formed:

Ureas: Formed from reactions with amines.

Urethanes: Formed from reactions with alcohols.

Carbamic Acid: Formed from reactions with water, which can further decompose.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of various pharmaceutical agents, particularly in anti-cancer drugs. |

| Agricultural Chemicals | Serves as an intermediate in the production of pesticides and herbicides. |

| Material Science | Employed in the development of polymers, resins, and coatings due to its reactive isocyanate group. |

| Analytical Chemistry | Utilized in chromatographic techniques for the analysis of complex mixtures. |

Pharmaceuticals

DCPI has been explored for its potential in developing anti-cancer therapies. A study highlighted its role as an intermediate in synthesizing compounds that inhibit cancer cell proliferation. The compound's reactivity allows for modifications that enhance therapeutic efficacy.

Case Study: Synthesis of Anticancer Agents

A research team synthesized a series of isocyanate derivatives from DCPI, which showed promising results in inhibiting tumor growth in vitro. The derivatives were tested against various cancer cell lines, demonstrating a significant reduction in cell viability compared to controls.

Agricultural Chemicals

In agriculture, DCPI is used to create herbicides that target specific plant species without affecting others. Its selective toxicity profile makes it an attractive option for sustainable farming practices.

Case Study: Development of Selective Herbicides

A study conducted on the effectiveness of DCPI-derived herbicides revealed that they could selectively inhibit the growth of certain weed species while promoting crop health. This selectivity minimizes the environmental impact commonly associated with broad-spectrum herbicides.

Material Science

DCPI is instrumental in synthesizing polymers and resins, particularly those used in coatings and adhesives. Its isocyanate functionality allows it to react with polyols to form polyurethane materials with desirable mechanical properties.

Case Study: Polyurethane Development

Research focused on creating polyurethane foams using DCPI as a precursor demonstrated enhanced thermal stability and mechanical strength compared to conventional methods. The resulting materials are suitable for applications in construction and automotive industries.

Health and Safety Considerations

Due to its toxicological profile, including acute toxicity via inhalation and dermal exposure, handling DCPI requires strict safety protocols:

- Hazard Classification : Acute Toxicity (Category 3)

- Signal Word : Danger

- Precautionary Statements :

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wear protective gloves/protective clothing/eye protection/face protection.

Mecanismo De Acción

The mechanism of action of 2,6-dichlorophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable bonds with various nucleophiles, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparación Con Compuestos Similares

2,6-Dichlorophenyl isocyanate can be compared with other similar compounds such as:

Phenyl isocyanate: Lacks the chlorine substituents, making it less reactive.

2,4-Dichlorophenyl isocyanate: Has chlorine atoms at different positions, affecting its reactivity and applications.

3,5-Dichlorophenyl isocyanate: Similar structure but different reactivity due to the position of chlorine atoms

Uniqueness: The presence of chlorine atoms at the 2 and 6 positions on the benzene ring of this compound enhances its reactivity compared to other isocyanates. This makes it particularly useful in specific synthetic applications where high reactivity is desired.

Actividad Biológica

2,6-Dichlorophenyl isocyanate (2,6-DCPI), with the IUPAC name 1,3-dichloro-2-isocyanatobenzene and a molecular formula of C7H3Cl2NO, is a chemical compound that has garnered attention for its biological activities and potential health hazards. This article delves into the compound's biological activity, including its toxicological effects, environmental impact, and relevant case studies.

- Molecular Weight : 188.01 g/mol

- Appearance : White to cream crystalline solid

- Melting Point : 43-47 °C

- Assay (GC) : ≥97.5% purity

Toxicological Profile

2,6-DCPI is classified as a hazardous substance with various toxicological endpoints:

| Endpoint | Hazard Level | Description |

|---|---|---|

| Acute toxicity (oral) | H301 (Toxic if swallowed) | Can cause severe health issues upon ingestion. |

| Acute toxicity (dermal) | H311 (Toxic in contact with skin) | Skin exposure can lead to harmful effects. |

| Environmental impact | Persistent pollutant | Found in polyvinyl chloride and other plastics. |

These classifications indicate that 2,6-DCPI poses significant risks to human health and the environment, necessitating careful handling and regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cellular Inhibition : Studies have shown that 2,6-DCPI inhibits cell proliferation in various cell lines. For instance, it has been observed to impede the growth of human lung cancer cells by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic processes, which can lead to altered biochemical pathways in exposed organisms .

- Genotoxicity : There is evidence suggesting that 2,6-DCPI may induce genotoxic effects. It has been linked to DNA damage in mammalian cells, raising concerns about its mutagenic potential .

Case Study 1: Toxic Effects on Aquatic Life

A study evaluating the impact of 2,6-DCPI on aquatic organisms found that exposure led to significant mortality rates among fish species. The compound's persistence in water bodies raises concerns about bioaccumulation and long-term ecological effects .

Case Study 2: Occupational Exposure

Research focusing on workers in industries using 2,6-DCPI highlighted respiratory issues and skin irritation as common health complaints. Monitoring programs have been recommended to mitigate exposure risks and ensure worker safety .

Research Findings

A comprehensive review of literature reveals the following key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound acts primarily through reactive isocyanate groups that can interact with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction.

- Environmental Persistence : Due to its chemical structure, 2,6-DCPI is resistant to biodegradation, contributing to its accumulation in the environment and posing risks to wildlife and human health.

Propiedades

IUPAC Name |

1,3-dichloro-2-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVKMAMIRAVXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074568 | |

| Record name | Benzene, 1,3-dichloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39920-37-1 | |

| Record name | 2,6-Dichlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39920-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloro-2-isocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039920371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-2-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.